molecular formula C18H14ClNO3S B488552 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one CAS No. 500196-87-2

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one

Cat. No. B488552
CAS RN: 500196-87-2
M. Wt: 359.8g/mol
InChI Key: FFELTWSQSVIFSU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one, also known as CDMQTP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of quinoline derivatives and is known for its anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress-related disorders. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in various cancers. It also inhibits the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. Additionally, 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Additionally, 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one has been found to possess neuroprotective properties by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one in lab experiments include its high potency and selectivity towards cancer cells and its ability to inhibit various signaling pathways involved in cancer cell proliferation and inflammation. However, the limitations of using 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability, and its potential toxicity towards normal cells at higher concentrations.

Future Directions

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in various diseases. Some possible future directions for research include investigating the pharmacokinetics and pharmacodynamics of 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one in vivo, optimizing its synthesis method to improve yield and purity, and evaluating its efficacy in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the safety and toxicity of 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one in humans before it can be considered for clinical trials.

Synthesis Methods

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one can be synthesized using a multi-step process that involves the reaction of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with acetone to yield 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-22-15-9-12-8-11(5-6-14(21)17-4-3-7-24-17)18(19)20-13(12)10-16(15)23-2/h3-10H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFELTWSQSVIFSU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=CC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)/C=C/C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one

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